N-Acetyl-beta-D-glucosamine is primarily obtained from the hydrolysis of chitin, which is abundant in crustacean shells, fungal cell walls, and insect exoskeletons. The compound can also be synthesized chemically or enzymatically from glucose through metabolic pathways involving hexosamine biosynthesis. It falls under the category of carbohydrates, specifically amino sugars, due to its amine group substitution on the glucose molecule.
The synthesis of N-acetyl-beta-D-glucosamine can be achieved through various methods:
N-Acetyl-beta-D-glucosamine has a molecular formula of C₈H₁₅N₁O₆ and a molar mass of approximately 221.22 g/mol. Its structure consists of a six-membered pyranose ring with an acetyl group at the C2 position and a hydroxyl group at C6.
N-Acetyl-beta-D-glucosamine participates in several chemical reactions:
The mechanism by which N-acetyl-beta-D-glucosamine exerts its biological effects is multifaceted:
N-Acetyl-beta-D-glucosamine exhibits several notable physical and chemical properties:
N-Acetyl-beta-D-glucosamine has diverse applications across various fields:
N-Acetyl-β-D-glucosamine (GlcNAc) is an amino sugar derivative of glucose with the molecular formula C₈H₁₅NO₆ and a molecular weight of 221.21 Da. Its structure features a β-configured anomeric carbon (C1) that dictates its biological recognition and polymer-forming capabilities. The molecule contains four chiral centers (C2, C3, C4, C5) in the D-glucose configuration, leading to a specific spatial arrangement where the acetyl group (-COCH₃) is attached to the amino group at the C2 position. This amide linkage (N-acetylation) confers resistance to non-enzymatic hydrolysis and influences hydrogen-bonding patterns [1] [4] [10].
The β-anomeric form positions the C1 hydroxyl group trans (axial) to the CH₂OH group at C5, creating a rigid chair conformation (⁴C₁) in the pyranose ring. This geometry enables optimal formation of inter-chain hydrogen bonds in polymers like chitin, where GlcNAc units connect via β(1→4) linkages. Nuclear magnetic resonance (NMR) studies confirm distinctive chemical shifts for key protons: the anomeric proton (H1) resonates at δ 4.6–4.7 ppm (J₁,₂ ≈ 8–9 Hz), characteristic of β-linkages, while N-acetyl methyl protons appear near δ 2.0 ppm [5] [10].
Table 1: Key Stereochemical Features of N-Acetyl-β-D-Glucosamine
Property | Description |
---|---|
Anomeric Configuration | β (equatorial OH at C1) |
Ring Conformation | ⁴C₁ chair |
Chiral Centers | C2 (R), C3 (S), C4 (R), C5 (S) in Fischer projection |
Glycosidic Bond Angle | ~180° for β(1→4) linkages in polymers |
Canonical SMILES | CC(=O)N[C@@H]1C@@HO |
GlcNAc demonstrates high thermal stability with a decomposition temperature of 211°C and forms colorless to faint yellow aqueous solutions. It is highly soluble in water (50 mg/mL at 25°C) but insoluble in non-polar organic solvents like ethanol or acetone. The solubility profile arises from its extensive hydrogen-bonding capacity: five hydroxyl groups, an N-acetyl carbonyl, and the ring oxygen act as proton acceptors/donors. Solutions exhibit pH-dependent stability; hydrolysis accelerates under strong acidic (pH < 3) or alkaline (pH > 9) conditions, leading to deacetylation to glucosamine or epimerization. In neutral aqueous solutions, GlcNAc shows negligible degradation over 24 hours at 25°C [3] [8] [10].
Crystalline GlcNAc is hygroscopic and requires storage under desiccating conditions. Light exposure induces gradual browning via Maillard reactions, necessitating amber glass containers for long-term storage. The compound follows first-order degradation kinetics above 100°C, with activation energy of ~85 kJ/mol [3] [8].
Table 2: Solubility and Stability Characteristics
Property | Value/Condition |
---|---|
Water Solubility | 50 mg/mL (clear solution) |
Melting Point | 211°C (decomposition) |
Thermal Stability | Stable up to 100°C; decomposes at 211°C |
pH Stability | Optimal range: 5–8 (neutral) |
Photostability | Light-sensitive; requires protection from UV/vis |
Hygroscopicity | Low; does not absorb significant atmospheric water |
X-ray diffraction studies reveal that GlcNAc crystallizes in the monoclinic space group P2₁ with unit cell parameters a = 4.77 Å, b = 7.52 Å, c = 10.34 Å, and β = 92.5°. Each unit cell contains two molecules stabilized by an intricate hydrogen-bonding network. Key interactions include O3-H⋯O5 (2.79 Å), O6-H⋯O7 (2.85 Å), and N2-H⋯O6 (2.95 Å), forming a three-dimensional lattice. The β-anomer adopts a ⁴C₁ chair conformation with all substituents equatorial except the anomeric OH group [5] [10].
Polymorphism remains unobserved in pure GlcNAc, but its polymeric forms exhibit distinct crystalline arrangements. In α-chitin (found in crustacean shells), GlcNAc chains adopt an anti-parallel alignment with strong intermolecular N-H⋯O=C hydrogen bonds (3.0 Å). β-Chitin (squid pens) features parallel chains with weaker bonding, explaining its higher solubility and swelling capacity. Hydration-induced crystallographic transitions occur in β-chitin but not in monomeric GlcNAc crystals [5] [6].
The α-anomer of N-acetyl-D-glucosamine (α-GlcNAc) differs stereochemically at the anomeric carbon (C1), where the hydroxyl group assumes an axial orientation. This configuration reduces steric accessibility for glycosidic bond formation, resulting in lower enzymatic recognition by chitin synthases and lysozymes. Kinetic studies show β-GlcNAc polymers (e.g., chitin) undergo enzymatic hydrolysis 50-fold faster than α-linked analogs due to optimal active-site fitting in enzymes like chitinase [1] [9].
Isomeric comparisons extend to linkage specificity in oligosaccharides:
Table 3: Comparative Properties of GlcNAc Anomers and Linkage Isomers
Isomer Type | Structural Feature | Biological Consequence |
---|---|---|
α-GlcNAc Monomer | Axial OH at C1 | Reduced glycosidase recognition |
β-GlcNAc Monomer | Equatorial OH at C1 | Enhanced enzymatic polymerization and degradation |
β(1→4) Polymer | Linear, extended chain | High tensile strength (e.g., chitin) |
β(1→6) Polymer | Branched, helical conformation | Biofilm adhesion (e.g., PNAG) |
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8